molecular formula C12H13Cl2NO B252623 2,5-Dichlorobenzoylpiperidine

2,5-Dichlorobenzoylpiperidine

Cat. No.: B252623
M. Wt: 258.14 g/mol
InChI Key: VOIFDXZVPJAMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorobenzoylpiperidine is a useful research compound. Its molecular formula is C12H13Cl2NO and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(2,5-dichlorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

VOIFDXZVPJAMRL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A wide variety of 2,5-dichlorobenzoyl-containing compounds (e.g. 2,5-dichlorobenzophenones and 2,5-dichlorobenzamides) can be readily prepared from 2,5-dichlorobenzoylchloride. Pure 2,5-dichlorobenzoylchloride is obtained by vacuum distillation of the mixture obtained from the reaction of commercially available 2,5-dichlorobenzoic acid with a slight excess of thionyl chloride in refluxing toluene. 2,5-dichlorobenzophenones (e.g. 2,5-dichlorobenzophenone, 2,5-dichloro-4'-methylbenzophenone, 2,5-dichloro-4'-methoxybenzophenone, and 2,5-dichloro-4'-phenoxybenzophenone) are prepared by the Friedel-Crafts benzoylations of an excess of benzene or substituted benzenes (e.g. toluene, anisole, or diphenyl ether, respectively) with 2,5-dichlorobenzoylchloride at 0-5° C. using 2-3 mole equivalents of aluminum chloride as a catalyst. The solid products obtained upon quenching with water are purified by recrystallization from toluene/hexanes. 2,5-dichlorobenzoylmorpholine and 2,5-dichloro-benzoylpiperidine are prepared from the reaction of 2,5-dichloro-benzoylchloride and either morpholine or piperidine, respectively, in toluene with pyridine added to trap the hydrogen chloride that is evolved. After washing away the pyridinium salt and any excess amine, the product is crystallized from the toluene solution.
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Synthesis routes and methods II

Procedure details

2,5-dichlorobenzoyl-containing compounds (e.g. 2,5-dichlorobenzophenones and 2,5-dichlorobenzamides) can be readily prepared from 2,5-dichlorobenzoylchloride. Pure 2,5-dichlorobenzoylchloride is obtained by vacuum distillation of the mixture obtained from the reaction of commercially available 2,5-dichlorobenzoic acid with a slight excess of thionyl chloride in refluxing toluene. 2,5-dichlorobenzophenones (2,5-dichlorobenzophenone, 2,5-dichloro-4'-methylbenzophenone,2,5-dichloro-4'-meth-oxybenzophenone, and 2,5-dichloro-4'-phenoxy-benzo-phenone) are prepared by the Friedel-Crafts benzoylations of benzene and substituted benzenes (e.g. toluene, anisole, diphenyl ether), respectively, with 2,5-dichlorobenzoylchloride at 0°-5° C. using 2-3 mol equivalents of aluminum chloride as a catalyst. The solid products obtained upon quenching with water are purified by recrystallization from toluene/hexanes. 2,5-dichlorobenzoylmorpholine and 2,5-dichloro-benzoylpiperidine are prepared from the reaction of 2,5-dichlorobenzoylchloride and either morpholine or piperidine, respectively, in toluene with pyridine added to trap the HCl that is evolved. After washing away the pyridinium salt and any excess amine, the product is crystallized from the toluene solution.
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